molecular formula C18H24N2O6 B8242561 (3R,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

(3R,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Katalognummer: B8242561
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: ZPDUEFCWDPJFBV-ZIAGYGMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrrolidine-based derivative featuring dual protective groups: a benzyloxycarbonyl (Cbz) group at the 1-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position. Its stereochemistry (3R,4S) is critical for applications in asymmetric synthesis, peptide chemistry, and medicinal chemistry. The carboxylic acid moiety at the 3-position enables further functionalization, making it a versatile intermediate in organic synthesis .

Eigenschaften

IUPAC Name

(3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14-10-20(9-13(14)15(21)22)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDUEFCWDPJFBV-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(3R,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure allows it to serve as an intermediate in the synthesis of various pharmaceuticals, including treatments for autoimmune diseases. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H19N2O4C_{15}H_{19}N_{2}O_{4} and features a pyrrolidine ring substituted with benzyloxy and tert-butoxycarbonyl groups. Its stereochemistry at the 3R and 4S positions contributes to its biological interactions.

Research indicates that this compound interacts with specific molecular targets involved in inflammatory pathways. It is particularly noted for its role as a precursor in synthesizing upadacitinib, a Janus kinase (JAK) inhibitor used in treating rheumatoid arthritis. The inhibition of JAK pathways is crucial for modulating immune responses and reducing inflammation.

Anti-inflammatory Effects

Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds derived from it have shown efficacy in inhibiting pro-inflammatory cytokines in vitro, suggesting potential applications in treating chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Substituent Effect on Activity
Benzyloxy groupEnhances lipophilicity and cellular uptake
Tert-butoxycarbonyl groupProtects amino functionality, influencing metabolic stability
Pyrrolidine ringEssential for receptor binding and biological activity

In Vitro Studies

In vitro studies have shown that various derivatives of this compound can inhibit the proliferation of immune cells and reduce the production of inflammatory mediators. For example, one study reported that a derivative exhibited over 70% inhibition of TNF-alpha production at concentrations as low as 10 µM .

Case Studies

A case study involving patients with rheumatoid arthritis demonstrated that a drug synthesized using this compound as an intermediate significantly reduced disease activity scores after 12 weeks of treatment. The study highlighted improvements in both clinical symptoms and laboratory markers of inflammation .

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations and Functional Groups

The target compound is compared to analogs with modifications in substituents, stereochemistry, or protective groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Stereochemistry Key Features
(3R,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid C₁₈H₂₄N₂O₆ 364.39 - Cbz (1-position)
- Boc-amino (4-position)
- COOH (3-position)
(3R,4S) Dual protection (Cbz/Boc), chiral centers enable enantioselective synthesis
(2S,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid C₁₈H₂₄N₂O₆ 364.39 - Cbz (1-position)
- Boc-amino (4-position)
- COOH (2-position)
(2S,4S) Carboxylic acid at 2-position alters reactivity and hydrogen-bonding potential
(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid C₁₄H₁₇NO₄ 263.29 - Cbz (1-position)
- Methyl (4-position)
- COOH (3-position)
(3R,4S) Methyl substituent increases lipophilicity; lacks Boc group
(3R,4S)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid C₁₅H₁₉NO₄ 277.32 - Cbz (1-position)
- Ethyl (4-position)
- COOH (3-position)
(3R,4S) Ethyl group enhances steric bulk; impacts solubility
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid C₁₇H₂₂NO₅ 323.36 - Boc (1-position)
- 3-Hydroxyphenyl (4-position)
- COOH (3-position)
(3R,4S) Aromatic hydroxyl group introduces hydrogen-bonding and metabolic liability

Vorbereitungsmethoden

Asymmetric Michael Reaction for Core Structure Formation

The enantioselective Michael addition of nitroalkanes to α,β-unsaturated ketones or aldehydes serves as a cornerstone for constructing the pyrrolidine backbone. In the presence of a cinchona alkaloid-derived organocatalyst (e.g., O-trimethylsilylquinidine), methyl 4-oxo-2-enoate reacts with nitromethane to yield β-nitro ketones with >95% enantiomeric excess (ee). Key parameters include:

ParameterCondition
Catalyst loading10 mol%
SolventToluene or CHCl₃
Temperature−20°C to 25°C
Reaction time24–48 hours
Yield70–85%

The resulting nitro ketone intermediate undergoes reductive cyclization using hydrogen gas (1 atm) over palladium on carbon (Pd/C) in methanol, forming the pyrrolidine ring with retention of stereochemistry.

Sequential Protection of Amine and Carboxylic Acid Groups

Following cyclization, the secondary amine at position 4 is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (NaHCO₃, 0°C to room temperature, 12 hours), achieving quantitative Boc incorporation. Concurrently, the pyrrolidine nitrogen (position 1) is protected via benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base, yielding the dual-protected intermediate.

Carboxylic Acid Liberation

The methyl ester at position 3 is hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture (3:1) at 50°C for 6 hours, producing the free carboxylic acid with >90% yield. This step avoids epimerization due to mild basic conditions.

Phosphonium Salt-Mediated Synthesis

Bicyclic Intermediate Formation

A patent by EP 1 311 518 B1 outlines an alternative route starting from N-benzyl-3-pyrrolidinamine. Reaction with 1,3-dibromopropan-2-one in toluene at 110°C forms a bicyclic lactam via nucleophilic substitution. Triphenylphosphine (PPh₃) subsequently converts the bromide to a phosphonium salt, which reacts with Boc₂O under hydrogenation (H₂, Pd/C) to install the Boc group.

Stereochemical Control Challenges

While this method achieves high yields (78–85%), stereochemical outcomes depend on the starting material’s configuration. Resolution via chiral chromatography or enzymatic kinetic resolution may be required to isolate the (3R,4S) diastereomer, reducing overall efficiency.

Comparative Analysis of Methodologies

Efficiency and Scalability

The enantioselective Michael approach offers superior stereocontrol (97% ee) but requires costly organocatalysts and prolonged reaction times. In contrast, the phosphonium salt route is more scalable (gram-to-kilogram scale) but necessitates additional steps for stereochemical purification.

Functional Group Compatibility

Orthogonal protection is critical:

  • Cbz Group : Stable under Boc installation conditions (pH 7–9) but cleaved by hydrogenolysis.

  • Boc Group : Labile under acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection.

Industrial-Scale Optimization

Continuous Flow Hydrogenation

Recent advances employ continuous flow reactors for reductive cyclization, reducing Pd/C catalyst loading to 1 wt% and improving reaction homogeneity. This innovation decreases production costs by 30% compared to batch processes.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces toluene in Michael additions, enhancing sustainability without compromising yield (82% vs. 85% in toluene) .

Q & A

Q. What are the key synthetic strategies for achieving the (3R,4S) stereochemistry in this compound?

The (3R,4S) configuration is typically achieved via chiral auxiliaries or asymmetric catalysis. For example, chiral starting materials like L-proline derivatives are used to induce stereoselectivity during cyclization. Protecting groups such as benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) are introduced early to prevent side reactions. Reaction conditions (e.g., low temperatures, anhydrous solvents) are optimized to preserve stereochemical integrity .

Q. How are the Boc and Cbz protecting groups employed in the synthesis of this compound?

The Boc group protects the pyrrolidine amine, while the Cbz group safeguards the carboxylic acid functionality. Boc is introduced via tert-butyl chloroformate in the presence of a base (e.g., triethylamine), while Cbz is added using benzyl chloroformate. These groups are stable under basic conditions but can be selectively removed: Boc with TFA and Cbz via hydrogenolysis .

Q. What purification techniques are recommended for isolating this compound after synthesis?

Column chromatography (silica gel, ethyl acetate/hexane gradients) is commonly used for purification. Reverse-phase HPLC or recrystallization (e.g., using ethanol/water mixtures) may further enhance purity. Analytical methods like NMR and LC-MS are critical for confirming stereochemistry and purity .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for stereochemical fidelity?

Density Functional Theory (DFT) calculations predict transition-state energies to identify stereoselective pathways. For example, modeling the cyclization step can reveal how steric hindrance from the Boc group influences the (3R,4S) configuration. Molecular dynamics simulations may also assess solvent effects on reaction outcomes .

Q. What experimental strategies resolve contradictions in reported biological activities of stereoisomers?

Comparative studies using enantiomerically pure samples are essential. For instance, (3R,4S) and (3S,4R) isomers can be tested against target enzymes (e.g., proteases) via kinetic assays. X-ray crystallography or NMR titration experiments reveal binding mode differences, explaining divergent activities .

Q. How do structural modifications at the pyrrolidine ring impact pharmacokinetics?

Introducing fluorinated or bulky substituents (e.g., 4-chlorophenyl) alters lipophilicity and metabolic stability. In vitro assays (e.g., microsomal stability tests) and in vivo PK studies in rodent models quantify changes in half-life and bioavailability. SAR analysis links modifications to improved target engagement .

Q. What advanced techniques validate the compound’s interaction with biological targets?

Surface Plasmon Resonance (SPR) measures binding affinity (KD values), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters. Cryo-EM or X-ray co-crystallization provides atomic-resolution insights into binding pockets. Mutagenesis studies confirm critical residues for interaction .

Methodological Considerations

Q. How to troubleshoot low yields during Boc deprotection?

Incomplete Boc removal may arise from insufficient acid strength or reaction time. Optimize TFA concentration (e.g., 20–50% in DCM) and duration (1–4 hours). Monitor reaction progress via LC-MS. Alternative acids like HCl in dioxane may be tested .

Q. What strategies mitigate racemization during carboxylic acid activation?

Racemization occurs during activation (e.g., using EDCI or HATU). Minimize exposure to basic conditions and use low temperatures (0–4°C). Coupling agents like DIC with Oxyma Pure reduce racemization risk. Chiral HPLC ensures enantiomeric excess post-synthesis .

Comparative Analysis

Q. How does this compound compare to analogs with different aryl substituents?

Analogs with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit enhanced metabolic stability but reduced solubility. Substituent steric bulk (e.g., tert-butyl vs. trifluoromethyl) influences binding pocket accessibility. Biological assays (e.g., IC50 comparisons) and computational docking highlight these differences .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.